N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide
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Overview
Description
“N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent, and a phenoxyacetamide group, which is a phenyl ring attached to an acetamide group through an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the methoxyphenyl group, and the phenoxyacetamide group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the phenoxyacetamide group could make the compound soluble in polar solvents . The compound’s reactivity would likely be influenced by these groups as well .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with imidazole rings, such as "N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide," are often explored for their antimicrobial and antifungal properties. For instance, sertaconazole, an imidazole derivative, demonstrates significant efficacy in treating fungal infections like Pityriasis versicolor, showing excellent safety and tolerability profiles (Nasarre et al., 1992).
Anti-inflammatory and Analgesic Effects
Compounds with phenoxyacetamide structures are studied for their potential anti-inflammatory and analgesic effects. The pharmacokinetics of compounds such as Cefmenoxime, which shares a somewhat similar structure, are of interest in understanding drug distribution and dosage adjustments in patients with impaired renal function (Höffler & Koeppe, 1983).
Cardiovascular Applications
The potential cardiovascular benefits of related compounds, especially in improving cardiac function, are explored in various studies. For example, AR-L 115 BS has shown positive inotropic effects after oral administration, suggesting its value in treating cardiac insufficiency (Ruffmann, Mehmel, & Kübler, 1981).
Pharmacokinetics and Metabolism
Understanding the metabolism and excretion of complex compounds is crucial for their therapeutic application. Studies on mirabegron, a β3-adrenoceptor agonist, detail the metabolic pathways and excretion patterns in humans, providing a framework for evaluating similar compounds' pharmacokinetic profiles (Takusagawa et al., 2012).
Endocrine Disruption Research
Research into the endocrine-disrupting effects of chemicals is essential for understanding their impact on human health. Compounds like bisphenol A and nonylphenol, which have structures that might interact with endocrine systems, are frequently analyzed for their presence in the human body and their potential health effects (Calafat et al., 2004).
Future Directions
The study and application of this compound could be a potential area of future research, particularly if it shows promising biological activity. Further studies could include detailed synthesis and characterization, investigation of its reactivity and mechanism of action, and evaluation of its safety and potential uses .
Properties
IUPAC Name |
N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-9-7-15(8-10-16)18-13-22-20(23-18)27-12-11-21-19(24)14-26-17-5-3-2-4-6-17/h2-10,13H,11-12,14H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAVJRMZZDDMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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